molecular formula C18H23NO2 B1617221 Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester CAS No. 67801-47-2

Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester

Cat. No.: B1617221
CAS No.: 67801-47-2
M. Wt: 285.4 g/mol
InChI Key: JWXAUDGXBFALGZ-ICPRKQRHSA-N
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Description

Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester is an organic compound with the molecular formula C18H23NO2. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a methyl ester group through a 3,7-dimethyl-2,6-octadien-1-ylidene amino linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

CAS No.

67801-47-2

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

methyl 2-[[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]benzoate

InChI

InChI=1S/C18H23NO2/c1-14(2)8-7-9-15(3)12-13-19-17-11-6-5-10-16(17)18(20)21-4/h5-6,8,10-13H,7,9H2,1-4H3/b15-12+,19-13?

InChI Key

JWXAUDGXBFALGZ-ICPRKQRHSA-N

SMILES

CC(=CCCC(=CC=NC1=CC=CC=C1C(=O)OC)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=NC1=CC=CC=C1C(=O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CC=NC1=CC=CC=C1C(=O)OC)C)C

Other CAS No.

67801-47-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester typically involves the reaction of benzoic acid derivatives with appropriate amines and aldehydes. One common method involves the condensation of 2-aminobenzoic acid with 3,7-dimethyl-2,6-octadienal in the presence of a suitable catalyst under reflux conditions. The resulting product is then esterified using methanol and an acid catalyst to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cell membranes. It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress. In medicinal applications, it can modulate signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(3,7-dimethyl-2,6-octadien-1-ylidene)amino]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific investigations .

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